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The ability of therapeutic agents to penetrate the central nervous system (CNS) is a critical
factor in the treatment of neuroinflammatory diseases like multiple sclerosis (MS). Bruton's
tyrosine kinase (BTK) inhibitors are a promising class of drugs that target both peripheral and
central inflammatory processes.[1][2] This guide provides a detailed comparison of the CNS
penetration of two BTK inhibitors, fenebrutinib and evobrutinib, based on available preclinical
and clinical data.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the CNS penetration of
fenebrutinib and evobrutinib.
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Parameter Fenebrutinib Evobrutinib Species Source
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Mean CSF .
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Concentration
mean)
Median CSF
) 47.4 ng/mL N/A Human (RMS) [8]
Concentration
Above mean
CSF Below estimated
IC50/1C90 from
Concentration o IC50 in one Human
] preclinical )
vs. Active Range analysis.[7][9]
assays.[3][4][8]
CSF
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. Monkey
(single dose)
CSF/Plasma Cynomolgus
_ 0.020 0.0109 [9]
Ratio Monkey
Unbound
Partition Cynomolgus
o 0.147 (or 0.15) 0.131 (or 0.13) [O][10][11]
Coefficient Monkey
(Kp,uu)
Target Did not reach Did not reach
) ) ) Cynomolgus
Engagement in estimated 1C90. estimated 1C90.
Monkey

CSF (Preclinical)

[10][11]

(10][11]

Experimental Protocols

The data presented above were derived from various clinical and preclinical studies. The

methodologies for the key human studies are detailed below.

Fenebrutinib: Phase Il FENopta Study

o Study Design: A multicenter, double-blind, randomized, placebo-controlled Phase 2 trial in

patients with relapsing multiple sclerosis (RMS).[13] A subgroup of patients participated in a

cerebrospinal fluid (CSF) analysis.
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Participants: Patients aged 18-55 years with RMS and an Expanded Disability Status Scale
(EDSS) score between 0.0 and 5.5.[13]

Dosing Regimen: Fenebrutinib 200 mg administered orally, twice daily, for 12 weeks.[4][8]

Sample Collection: CSF samples were collected from a subgroup of 11 patients after 12
weeks of continuous treatment.[3][4][5][6]

Analysis: Fenebrutinib concentrations in the CSF were measured to determine brain
penetrance.[3][5] The measured concentrations were then compared to preclinical data on
the drug's inhibitory concentration (IC50/1C90) to assess potential therapeutic relevance.[4]

Evobrutinib: Phase Il OLE CSF Sub-study

Study Design: An open-label extension (OLE) of a Phase 2 randomized controlled trial in
patients with RMS included a sub-study to evaluate evobrutinib distribution into CSF.[7][14]
[15]

Participants: Nine patients with stable RMS from one center, who had been in the OLE, were
enrolled. The median age was 50.5 years.[7]

Dosing Regimen: Patients received evobrutinib 75 mg orally, twice daily, for over a year, with
at least 6 days of uninterrupted dosing before sampling.[7]

Sample Collection: Plasma and CSF samples were collected 2—3 hours post-dose.[7]

Analysis: Total and free plasma evobrutinib concentrations were measured. Evobrutinib
concentrations in the CSF were quantified and compared to the free plasma concentrations.

[7]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental designs is crucial for

understanding the significance of CNS penetration data.

BTK Signaling Pathway in Immune Cells
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Bruton's tyrosine kinase is a key enzyme in the signaling pathways of B cells and myeloid cells
(including microglia in the CNS).[1][16] Its inhibition is the primary mechanism of action for
fenebrutinib and evobrutinib.[16] These drugs aim to modulate the activation of these immune
cells both peripherally and within the CNS to reduce inflammation and neurodegeneration.[1]
[17][18]
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Caption: BTK signaling pathway in B cells and myeloid cells and the inhibitory action of
fenebrutinib and evobrutinib.

Experimental Workflow for CNS Penetration Analysis

The process of determining if a drug penetrates the CNS in a clinical setting involves several
coordinated steps, from patient recruitment to sophisticated sample analysis.
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Caption: A generalized workflow for assessing the CNS penetration of an investigational drug in
a clinical trial sub-study.

Discussion and Conclusion

Based on current data, both fenebrutinib and evobrutinib demonstrate the ability to cross the
blood-brain barrier and enter the cerebrospinal fluid.

In human studies with patients with relapsing MS, fenebrutinib achieved a mean CSF
concentration of 43.1 ng/mL after 12 weeks of treatment.[3][5][6] This level is reported to be
within a therapeutically relevant range, capable of producing near-maximal BTK inhibition
based on preclinical studies.[3][4]

Evobrutinib was also detected in the CSF of all patients in a sub-study, with a geometric mean
concentration of 3.21 ng/mL.[7] This was found to be consistent with free plasma
concentrations.[7][14] However, one preclinical comparative analysis suggested that this CSF
concentration might be below the level required for 50% inhibition (IC50) of BTK.[7][9]

Preclinical data from cynomolgus monkeys show a higher absolute CSF concentration for
fenebrutinib (12.9 ng/mL) compared to evobrutinib (3.2 ng/mL) after a single oral dose.[10][11]
The unbound partition coefficient (Kp,uu), which measures brain penetration independent of
plasma protein binding, was slightly higher for fenebrutinib (0.15) than for evobrutinib (0.13).
[10][11] In this preclinical model, neither drug reached CSF concentrations equivalent to their
estimated 1C90 values.[10][11]

In conclusion, while both molecules are CNS-penetrant, the available human data suggests
that fenebrutinib achieves higher absolute concentrations in the CSF, which are considered to
be in a therapeutically active range. Evobrutinib also penetrates the CNS, with CSF levels
reflecting free plasma concentrations, though questions remain about whether these levels are
sufficient for maximal target inhibition within the CNS. Further research and data from ongoing
Phase Il trials will be crucial to fully understand the clinical implications of these differences in
CNS penetration for treating multiple sclerosis.
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 To cite this document: BenchChem. [A Comparative Analysis of Fenebrutinib and Evobrutinib
CNS Penetration]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560142#comparing-fenebrutinib-and-evobrutinib-cns-
penetration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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